molecular formula C12H23NO4 B3156378 (R,S)-2-Isobutyl-3-(boc-amino)propanoic acid CAS No. 828254-17-7

(R,S)-2-Isobutyl-3-(boc-amino)propanoic acid

Cat. No. B3156378
CAS RN: 828254-17-7
M. Wt: 245.32 g/mol
InChI Key: WWKOREWJYZNXDX-UHFFFAOYSA-N
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Description

“(R,S)-2-Isobutyl-3-(boc-amino)propanoic acid” is a compound that involves a carbamate protecting group known as the tert-butyloxycarbonyl (Boc) group . This group is essential for the synthesis of peptides .


Synthesis Analysis

The synthesis of compounds involving the Boc group can be achieved through various methods. One such method involves the use of water-based microwave-assisted solid-phase synthesis using Boc-amino acid nanoparticles . This method is environmentally friendly and does not require organic solvents .


Molecular Structure Analysis

The molecular structure of “this compound” involves a carbamate protecting group, the Boc group . This group can be installed and removed under relatively mild conditions .


Chemical Reactions Analysis

The Boc group can be removed with strong acid (trifluoroacetic acid) or heat . A method for N-Boc deprotection using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) has been described, which allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be largely influenced by the presence of the Boc group. This group can be installed and removed under relatively mild conditions .

Scientific Research Applications

Chemical Synthesis and Material Science

One area of application involves the synthesis and modification of materials, where "(R,S)-2-Isobutyl-3-(boc-amino)propanoic acid" may serve as a building block or precursor. For example, the fabrication, modification, and application of photocatalysts such as (BiO)2CO3-based materials have gained attention for their utility in fields ranging from healthcare to supercapacitors. These processes often involve the synthesis of complex structures where amino acids or their derivatives play crucial roles in forming desired chemical frameworks (Zilin Ni et al., 2016)[https://consensus.app/papers/fabrication-modification-application-based-ni/7d8db5bf711a5c83b5a2d26771dbaa2d/?utm_source=chatgpt].

Biomedical Research

In biomedical research, amino acids and their derivatives are explored for their therapeutic potential and interaction with biological systems. Studies on boswellic acids from Boswellia serrata highlight the cytotoxic and antitumor properties of such compounds, indicating their promise in anticancer drug development (M. Khan et al., 2016)[https://consensus.app/papers/evidences-cytotoxic-antitumor-properties-boswellic-khan/3c472f307f0c54099ba392e4f97fef79/?utm_source=chatgpt]. Additionally, polymers based on amino acids are being investigated for biomedical applications, including drug and gene delivery systems, showcasing the versatility and biocompatibility of amino acid-derived materials (Marisa Thompson & C. Scholz, 2021)[https://consensus.app/papers/highly-branched-polymers-based-polyamino-acids-thompson/e58eb45f1aa8505d972b377f6f50b9af/?utm_source=chatgpt].

Environmental and Agricultural Science

The environmental fate and effects of certain chemicals, including their breakdown pathways and relevance for flavor in foods, also constitute an area of application. Studies have examined the production and degradation of branched aldehydes from amino acids, underscoring the importance of these processes in both environmental science and the food industry (B. Smit et al., 2009)[https://consensus.app/papers/branched-chain-aldehydes-production-breakdown-pathways-smit/d7d614bac574571782627915f9fb3fda/?utm_source=chatgpt].

Mechanism of Action

Target of Action

The compound is a boronic ester, which are known to be highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups .

Mode of Action

The compound, also known as “N-Boc-3-amino-2-isobutyl-propionic acid”, interacts with its targets through a process known as protodeboronation . Protodeboronation is a process where boronic esters are converted into other functional groups .

Biochemical Pathways

The compound is involved in the protodeboronation of pinacol boronic esters, a valuable but unknown transformation . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . The sequence of boronic ester formation, functionalization, and deprotection can be accomplished with only a single purification step .

Pharmacokinetics

It’s worth noting that the boronic acid component can be recovered and reused after deprotection , which could potentially impact the bioavailability of the compound.

Result of Action

The result of the compound’s action is the formation of new functional groups through the process of protodeboronation . For instance, it has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Action Environment

The action of “(R,S)-2-Isobutyl-3-(boc-amino)propanoic acid” can be influenced by environmental factors. For example, the protodeboronation process can be affected by the presence of air and moisture . The compound is usually bench stable, easy to purify, and often even commercially available .

Safety and Hazards

The safety and hazards associated with “(R,S)-2-Isobutyl-3-(boc-amino)propanoic acid” would depend on the specific conditions under which it is handled and used. The use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) for N-Boc deprotection is considered an efficient and sustainable method .

Future Directions

Future directions in the study and use of “(R,S)-2-Isobutyl-3-(boc-amino)propanoic acid” could involve the development of more efficient and environmentally friendly methods for the synthesis and deprotection of Boc-amino acid compounds . There is also potential for further exploration of water-based peptide synthesis methods .

properties

IUPAC Name

4-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-8(2)6-9(10(14)15)7-13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKOREWJYZNXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CNC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

828254-17-7
Record name 2-({[(tert-butoxy)carbonyl]amino}methyl)-4-methylpentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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